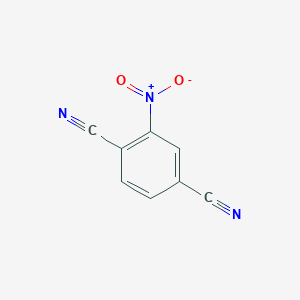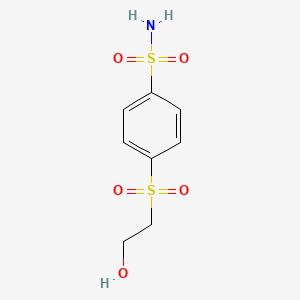
Nitroterephthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitroterephthalonitrile is an organic compound with the molecular formula C8H3N3O2. It is a derivative of terephthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group (-NO2). This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nitroterephthalonitrile can be synthesized through several methods. One common approach involves the nitration of terephthalonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods: In industrial settings, the production of 2-nitroterephthalonitrile often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Nitroterephthalonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Reduction: 2-Aminoterephthalonitrile.
Substitution: Various substituted terephthalonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
Nitroterephthalonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-nitroterephthalonitrile largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Terephthalonitrile: The parent compound without the nitro group.
2-Aminoterephthalonitrile: The reduced form of 2-nitroterephthalonitrile.
4-Nitroterephthalonitrile: An isomer with the nitro group in a different position.
Uniqueness: Nitroterephthalonitrile is unique due to the presence of both a nitro group and a nitrile group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and material science.
Propriétés
Formule moléculaire |
C8H3N3O2 |
|---|---|
Poids moléculaire |
173.13 g/mol |
Nom IUPAC |
2-nitrobenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H3N3O2/c9-4-6-1-2-7(5-10)8(3-6)11(12)13/h1-3H |
Clé InChI |
UPLKJVHYACNBJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine](/img/structure/B8558621.png)
![3-[(1-Amino-5-isoquinolyl)oxy]propylamine hydrochloride](/img/structure/B8558623.png)
![4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenol](/img/structure/B8558628.png)




![(4-Chlorophenyl){4-[1-(methylsulfanyl)propyl]phenyl}methanone](/img/structure/B8558699.png)


![3-(2-Iodo-3-methylphenyl)imidazo[1,5-a]pyridine](/img/structure/B8558715.png)

![3-Methyl-2-{4-[(propan-2-yl)oxy]phenyl}-3H-naphtho[1,2-d]imidazole](/img/structure/B8558722.png)

